tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a bicyclic compound containing an oxygen and nitrogen atom within its structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-5-4-6-7(10)12-6/h6-7H,4-5H2,1-3H3 |
InChI Key |
QYSIQSZTYWAEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1O2 |
Origin of Product |
United States |
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